



Application Notes for PF-06456384 Electrophysiology Studies

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Compound of Interest		
Compound Name:	PF-06456384	
Cat. No.:	B609987	Get Quote

Introduction

PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for a variety of pain states.[4] Electrophysiological studies, particularly using the patch clamp technique, are essential for characterizing the potency, selectivity, and mechanism of action of NaV1.7 inhibitors like **PF-06456384**. These notes provide an overview of the key electrophysiological properties of **PF-06456384** and protocols for its characterization.

Mechanism of Action

PF-06456384 exhibits state-dependent inhibition of NaV1.7, meaning it preferentially binds to and blocks the channel in its inactivated states over the resting state. This is a common feature of many NaV channel blockers and is thought to contribute to their efficacy in pathological conditions where neurons are hyperexcitable. The state-dependent nature of the block can be characterized by specific voltage protocols in whole-cell patch clamp recordings.

Data Presentation

Table 1: Inhibitory Potency (IC50) of PF-06456384 on NaV1.7



Species	Patch Clamp Method	IC50 (nM)	Reference
Human	Conventional Patch Clamp	0.01	[1][2]
Human	PatchExpress Electrophysiology	0.58	[1]
Mouse	Conventional Patch Clamp	<0.1	[1]
Rat	Conventional Patch Clamp	75	[1]

Table 2: Selectivity of PF-06456384 for Human NaV Channel Subtypes

NaV Subtype	IC50 (nM)	Fold Selectivity vs. NaV1.7 (IC50 = 0.01 nM)	Reference
NaV1.1	314	>31,400	[1]
NaV1.2	3	300	[1]
NaV1.3	6,440	>644,000	[1]
NaV1.4	1,450	>145,000	[1]
NaV1.5	2,590	>259,000	[1]
NaV1.6	5.8	580	[1]
NaV1.8	26,000	>2,600,000	[1]

Experimental Protocols

1. Cell Culture

 Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7 (hNaV1.7) are recommended.



- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection
 antibiotic (e.g., 500 µg/mL G418).
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For recording, cells are plated on glass coverslips coated with an adhesion promoter such as poly-D-lysine.
- 2. Electrophysiological Recordings (Whole-Cell Patch Clamp)
- General Setup: Recordings can be performed using either a manual or an automated patch clamp system.
- Electrodes: Borosilicate glass pipettes with a resistance of 2-5 M Ω when filled with intracellular solution.

Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA.
 Adjust pH to 7.2 with CsOH.

3. Voltage Clamp Protocols

The following are example voltage protocols to characterize the effects of **PF-06456384** on NaV1.7 currents.

- Protocol 1: Tonic Block (Resting State Inhibition)
 - Holding Potential: -120 mV (to ensure most channels are in the resting state).
 - Test Pulse: Depolarize to 0 mV for 20 ms to elicit peak inward current.
 - Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.



- Procedure: Record baseline currents, then perfuse with increasing concentrations of PF-06456384 and measure the reduction in peak current amplitude.
- Protocol 2: Use-Dependent Block (Inactivated State Inhibition)
 - Holding Potential: -90 mV (a more physiological resting potential where a fraction of channels are in the inactivated state).
 - Pulse Train: Apply a train of depolarizing pulses to 0 mV for 5-10 ms at a higher frequency (e.g., 10 Hz).
 - Procedure: Measure the progressive reduction in peak current amplitude during the pulse train in the absence and presence of PF-06456384.
- Protocol 3: Steady-State Inactivation
 - Holding Potential: -120 mV.
 - Conditioning Pre-pulse: Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments).
 - Test Pulse: Following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.
 - Procedure: Plot the normalized peak current as a function of the pre-pulse potential to generate a steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V1/2) in the absence and presence of **PF-06456384**. A hyperpolarizing shift in V1/2 indicates preferential binding to the inactivated state.

4. Data Analysis

- IC50 Determination: Plot the percentage of current inhibition against the logarithm of the PF-06456384 concentration. Fit the data with a Hill equation to determine the IC50 value.
- Use-Dependence: Quantify the degree of use-dependent block by comparing the inhibition of the first and last pulses in a train.



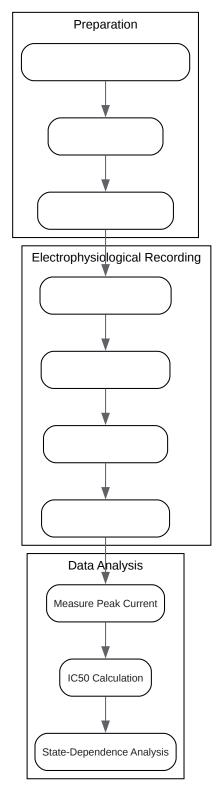


• Steady-State Inactivation Analysis: Fit the steady-state inactivation data with a Boltzmann function to determine the V1/2 of inactivation.

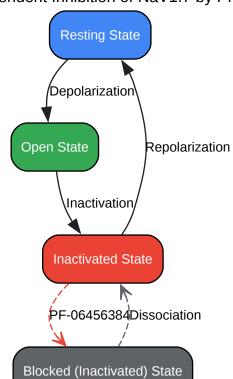
Visualizations



Experimental Workflow for PF-06456384 Patch Clamp Analysis







State-Dependent Inhibition of NaV1.7 by PF-06456384

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